L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID

概要

説明

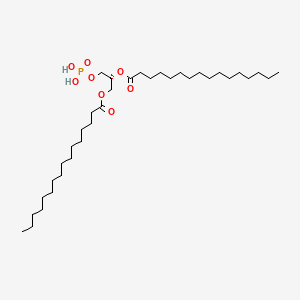

1,2-ジパルミトイル-sn-グリセロール 3-リン酸: は、ホスファチジン酸であり、ヒト内因性代謝産物です。これは、さまざまな細胞プロセスにおいて重要な役割を果たす生物学的に活性な脂質です。 この化合物は、他の脂質の合成への関与と細胞シグナル伝達経路における役割で知られています .

準備方法

合成ルートと反応条件: 1,2-ジパルミトイル-sn-グリセロール 3-リン酸は、グリセロールとパルミチン酸のエステル化に続いてリン酸化によって合成することができます。 反応は一般的に、目的の生成物の形成を確実にするために、触媒と特定の反応条件を使用することを伴います .

工業生産方法: 工業的な設定では、1,2-ジパルミトイル-sn-グリセロール 3-リン酸の生産は、大規模なエステル化およびリン酸化プロセスを伴います。 これらの方法は、高収率と純度のために最適化されており、多くの場合、精製のためにクロマトグラフィーなどの高度な技術を使用しています .

化学反応の分析

反応の種類: 1,2-ジパルミトイル-sn-グリセロール 3-リン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される条件と試薬に応じて、異なる生成物を生成するために酸化することができます。

還元: 還元反応は、この化合物を他の脂質誘導体に転換させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな脂質誘導体と修飾されたホスファチジン酸が含まれます .

4. 科学研究の用途

1,2-ジパルミトイル-sn-グリセロール 3-リン酸は、次のような幅広い科学研究の用途を持っています。

化学: これは、他の脂質の合成における前駆体として、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物は、細胞シグナル伝達経路に関与しており、脂質代謝と細胞プロセスを研究するために使用されます。

医学: これは、代謝性疾患の治療における潜在的な治療用途を持ち、薬物送達システムの成分として使用されます。

科学的研究の応用

Cell Proliferation and Muscle Regeneration

Research has demonstrated that L-A-Phosphatidic Acid stimulates myoblast proliferation, which is vital for muscle regeneration. In a study involving C2C12 myoblasts, it was shown that treatment with L-A-Phosphatidic Acid significantly increased DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours of incubation . The underlying mechanism involves the activation of the PI3-K/Akt and MEK/ERK signaling pathways, indicating its potential as a therapeutic agent for muscle-wasting diseases.

Cancer Research

L-A-Phosphatidic Acid has also been implicated in cancer biology. It stimulates lung adenocarcinoma cell migration through interactions with LPA1 receptors and subsequent activation of MAP kinases such as ERK1/2, p38, and JNK . This suggests its role in tumor invasion and metastasis. Notably, the stimulation of cell migration was found to be independent of its conversion to lysophosphatidic acid (LPA), highlighting the direct action of L-A-Phosphatidic Acid on cancer cells .

Anti-apoptotic Mechanisms

The compound has been shown to upregulate Bcl-2 expression through the activation of the STAT3 pathway via ERK1/2 MAPK signaling . This anti-apoptotic effect is crucial in cancer therapy as it can potentially enhance the survival of healthy cells during chemotherapy while targeting cancerous cells.

Mechanistic Insights

The interaction of L-A-Phosphatidic Acid with G protein-coupled receptors (GPCRs) has been extensively studied. For instance, pretreatment with pertussis toxin inhibited the proliferative effects of L-A-Phosphatidic Acid on myoblasts, indicating that GPCRs play a significant role in mediating its biological effects . Furthermore, the compound's ability to stimulate various signaling pathways underscores its versatility as a research tool in elucidating cell signaling mechanisms.

Therapeutic Potential

Given its involvement in critical cellular processes, L-A-Phosphatidic Acid is being explored for therapeutic applications in muscle regeneration therapies and cancer treatment strategies. Its ability to modulate key signaling pathways presents opportunities for developing targeted therapies that leverage its bioactive properties.

Case Studies

作用機序

1,2-ジパルミトイル-sn-グリセロール 3-リン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。これは、特定の酵素と受容体の活性化に関与しており、細胞プロセスの変化につながります。 この化合物は、タンパク質キナーゼやその他のシグナル伝達分子の活性を調節し、細胞の成長、分化、代謝に影響を与えることができます .

6. 類似化合物の比較

類似化合物:

- 1,2-ジオレオイル-sn-グリセロール 3-リン酸

- 1,2-ジミリストイル-sn-グリセロール 3-リン酸

- 1,2-ジパルミトイル-sn-グリセロール 3-ホスホコリン

比較: 1,2-ジパルミトイル-sn-グリセロール 3-リン酸は、その特定の脂肪酸組成(パルミチン酸)とそのホスファチジン酸としての役割のためにユニークです。他の類似化合物と比較して、それは異なる生物学的活性と用途を持っています。 たとえば、1,2-ジオレオイル-sn-グリセロール 3-リン酸は、パルミチン酸の代わりにオレイン酸を含んでおり、異なる物理的および化学的特性をもたらします .

類似化合物との比較

- 1,2-Dioleoyl-sn-glycerol 3-phosphate

- 1,2-Dimyristoyl-sn-glycerol 3-phosphate

- 1,2-Dipalmitoyl-sn-glycerol 3-phosphocholine

Comparison: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate is unique due to its specific fatty acid composition (palmitic acid) and its role as a phosphatidic acid. Compared to other similar compounds, it has distinct biological activities and applications. For example, 1,2-Dioleoyl-sn-glycerol 3-phosphate contains oleic acid instead of palmitic acid, leading to different physical and chemical properties .

生物活性

L-A-Phosphatidic acid (PA), particularly in its dipalmitoyl form, is a bioactive phospholipid that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by recent research findings and case studies.

Overview of Phosphatidic Acid

Phosphatidic acid is a key intermediate in the biosynthesis of membrane phospholipids and serves as a crucial lipid second messenger. It is synthesized through several pathways, including the action of phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT) . PA influences cell growth, differentiation, and survival by modulating various signaling pathways, notably those involving the mammalian target of rapamycin (mTOR) and protein kinases such as Akt and ERK .

1. Cell Proliferation

Research indicates that PA stimulates myoblast proliferation through the activation of the PI3-K/Akt and MEK/ERK signaling pathways. In a study using C2C12 myoblasts, PA promoted DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours . The stimulation of these pathways was inhibited by pertussis toxin, suggesting the involvement of Gi protein-coupled receptors in mediating these effects .

2. Cell Migration

PA also enhances cell migration, particularly in immune cells like monocytes. The rapid actin polymerization induced by PA leads to increased migration rates, which are crucial during inflammatory responses . This effect underscores PA's role as a signaling molecule that can influence cellular dynamics in response to external stimuli.

3. Cancer Biology

Elevated levels of PA have been associated with various cancers. The activation of mTOR by PA is particularly significant since mTOR integrates signals from growth factors and nutrients to regulate cell growth and metabolism . Studies have shown that cancer cells often exhibit increased expression of enzymes responsible for PA synthesis, highlighting its potential as a therapeutic target.

Case Study 1: Myoblast Proliferation

A detailed investigation into C2C12 myoblasts demonstrated that treatment with PA led to significant increases in cell proliferation. The study measured DNA synthesis using radiolabeled nucleotides and found that PA's effects were mediated through specific signaling pathways. This research suggests potential applications for PA in muscle regeneration therapies .

Case Study 2: Cancer Treatment

In lipid-based drug delivery systems, PA has been explored for its ability to enhance the efficacy of chemotherapeutic agents. For instance, liposomal formulations containing PA have shown improved drug accumulation in tumor tissues compared to conventional formulations, leading to enhanced therapeutic outcomes in preclinical models . This highlights the utility of PA in improving drug delivery systems for cancer therapy.

Data Tables

The following table summarizes key findings related to the biological activity of L-A-Phosphatidic Acid:

特性

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORPENFLTBBHSG-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301555 | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7091-44-3 | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Dipalmitoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 165 °C | |

| Record name | PA(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。